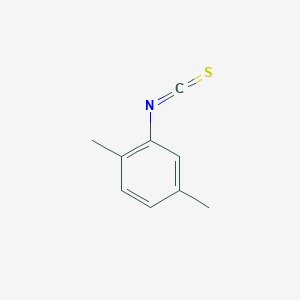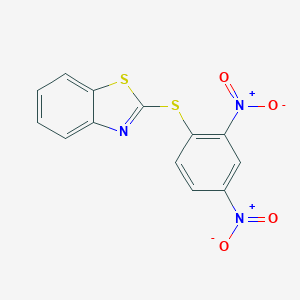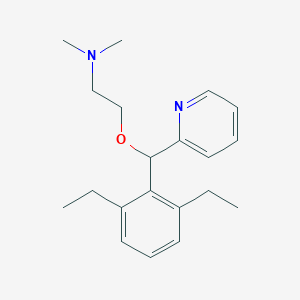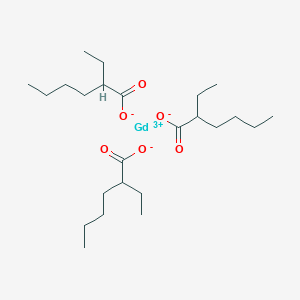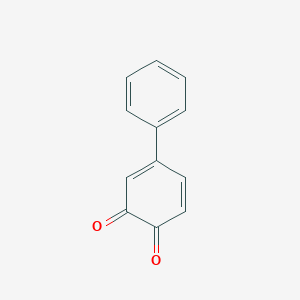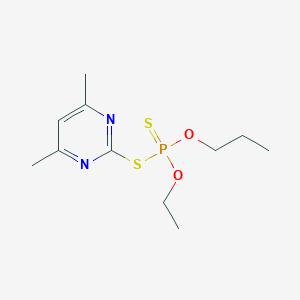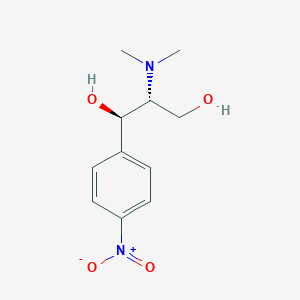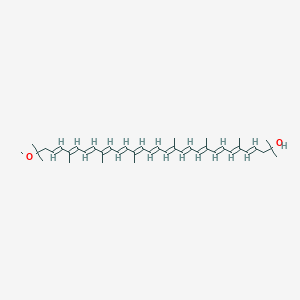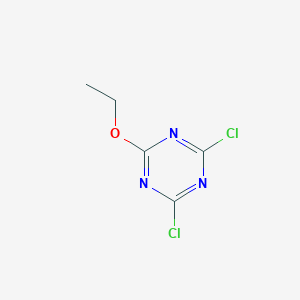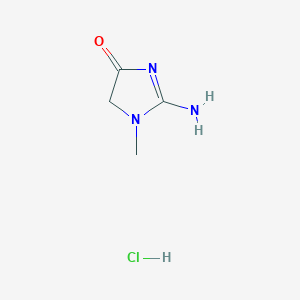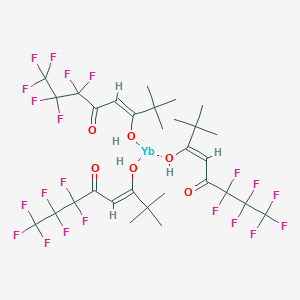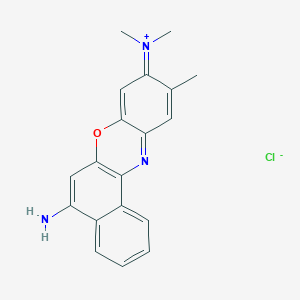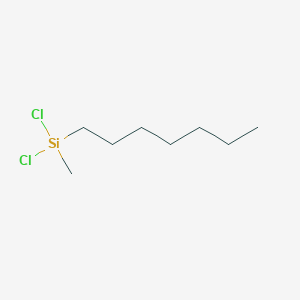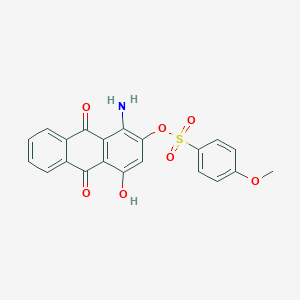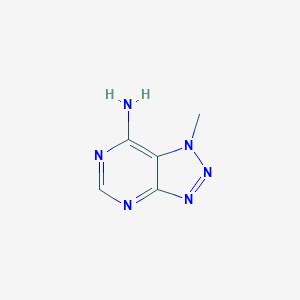
7-Methyl-8-azaadenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-8-azaadenine is a purine analog that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes. In
Mecanismo De Acción
The mechanism of action of 7-Methyl-8-azaadenine is related to its structural similarity to adenine. It is incorporated into DNA and RNA, where it disrupts the normal base pairing interactions. This results in the inhibition of DNA and RNA synthesis, which can lead to cell death. In addition, 7-Methyl-8-azaadenine has been shown to inhibit the activity of enzymes involved in purine metabolism.
Efectos Bioquímicos Y Fisiológicos
7-Methyl-8-azaadenine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of tumors in animal models. In addition, 7-Methyl-8-azaadenine has been shown to modulate the immune system, leading to increased cytokine production and enhanced immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Methyl-8-azaadenine is its specificity for purine metabolism. This makes it a valuable tool for studying the effects of purine analogs on cellular processes. However, one limitation of 7-Methyl-8-azaadenine is its potential toxicity. It has been shown to have cytotoxic effects on both cancer cells and normal cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-Methyl-8-azaadenine. One area of interest is the development of more specific analogs that can target specific cellular processes. Another area of interest is the use of 7-Methyl-8-azaadenine in combination with other drugs to enhance its efficacy. In addition, there is a need for further studies to determine the optimal dosage and administration of 7-Methyl-8-azaadenine for different applications.
Conclusion:
In conclusion, 7-Methyl-8-azaadenine is a valuable tool in scientific research due to its specificity for purine metabolism and its ability to modulate cellular processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on 7-Methyl-8-azaadenine, which will further our understanding of its potential uses in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 7-Methyl-8-azaadenine involves the reaction of 2,6-diaminopurine with 2-chloro-4-methylpyridine. The reaction yields 7-Methyl-8-azaadenine as a white crystalline solid. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
7-Methyl-8-azaadenine has been used in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis. It has also been used as a tool to study the role of purine analogs in the regulation of gene expression. In addition, 7-Methyl-8-azaadenine has been used to study the effects of purine analogs on the immune system.
Propiedades
Número CAS |
17801-64-8 |
|---|---|
Nombre del producto |
7-Methyl-8-azaadenine |
Fórmula molecular |
C5H6N6 |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
1-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H6N6/c1-11-3-4(6)7-2-8-5(3)9-10-11/h2H,1H3,(H2,6,7,8) |
Clave InChI |
BFFSYTDZBBOZFW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CN=C2N=N1)N |
SMILES canónico |
CN1C2=C(N=CN=C2N=N1)N |
Sinónimos |
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



